Tryptoline

Descripción general

Descripción

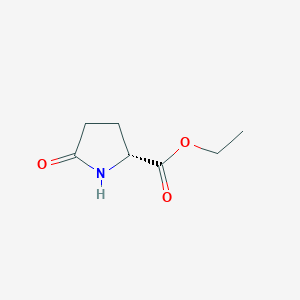

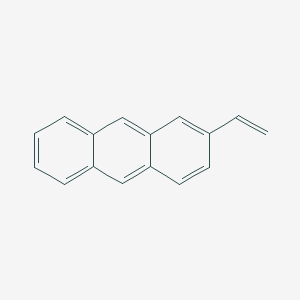

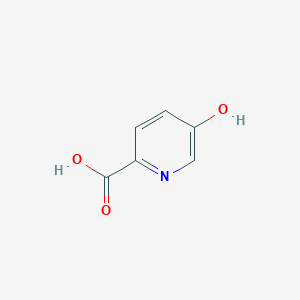

Triptolina, también conocida como tetrahidro-β-carbolina y tetrahidronorharmana, es un derivado orgánico natural de la beta-carbolina. Es un alcaloide químicamente relacionado con las triptaminas. La triptolina y sus derivados tienen una variedad de propiedades farmacológicas y se conocen colectivamente como triptolínas .

Aplicaciones Científicas De Investigación

La triptolina tiene diversas aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para sintetizar moléculas complejas y estudiar mecanismos de reacción.

Biología: Se investiga su papel en los procesos biológicos y las interacciones con las biomoléculas.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

La triptolina ejerce sus efectos principalmente a través de la inhibición de la monoaminooxidasa tipo A (MAO-A). Actúa como un inhibidor selectivo competitivo, previniendo la descomposición de los neurotransmisores monoamina como la serotonina y la epinefrina. Esta inhibición conduce a niveles aumentados de estos neurotransmisores en el cerebro, contribuyendo a sus efectos farmacológicos .

Compuestos similares:

Harmana: Otro alcaloide de beta-carbolina con propiedades inhibidoras de la MAO-A similares.

Norharmana: Químicamente relacionado con la triptolina y comparte actividades farmacológicas similares.

Tetrahidronorharmana: Un derivado de la triptolina con efectos biológicos comparables.

Singularidad de la triptolina: La triptolina es única debido a sus características estructurales específicas y la capacidad de formar diversos derivados a través de varias reacciones químicas. Su inhibición selectiva de la MAO-A y la potente inhibición de la recaptación de serotonina y epinefrina la distinguen de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .

Cellular Effects

The effects of Tryptoline on cells are primarily due to its inhibitory action on MAO-A and its role as a reuptake inhibitor of serotonin and epinephrine . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the enzyme MAO-A, leading to its inhibition . It also inhibits the reuptake of serotonin and epinephrine, thereby increasing their levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

Its inhibitory effects on MAO-A and its role as a reuptake inhibitor suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects would vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of serotonin and epinephrine, due to its role as a reuptake inhibitor . It may also interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with transporters or binding proteins involved in the uptake and distribution of serotonin and epinephrine .

Subcellular Localization

Given its biochemical properties, it is likely that it is localized to areas of the cell involved in the metabolism and signaling of serotonin and epinephrine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La triptolina se puede sintetizar mediante la reacción de Pictet-Spengler, que implica la condensación de triptamina con un aldehído o cetona en presencia de un catalizador ácido. Esta reacción normalmente ocurre en un medio acuoso, lo que la hace respetuosa con el medio ambiente . Las condiciones de reacción a menudo implican el uso de ácido l-tartárico como catalizador natural para facilitar la formación de triptolina cristalina .

Métodos de producción industrial: La producción industrial de triptolina sigue rutas sintéticas similares pero a mayor escala. La reacción de Pictet-Spengler se optimiza para obtener mayores rendimientos y pureza. Se enfatiza el uso de principios de química verde, como solventes acuosos y catalizadores naturales, para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: La triptolina sufre varias reacciones químicas, que incluyen:

Oxidación: La triptolina se puede oxidar para formar derivados de quinolina correspondientes.

Reducción: Las reacciones de reducción pueden convertir la triptolina en derivados más saturados.

Sustitución: Las reacciones de sustitución electrofílica pueden introducir varios grupos funcionales en la estructura de la triptolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos electrofílicos como halógenos y agentes de nitración en condiciones ácidas.

Principales productos formados:

Oxidación: Derivados de quinolina.

Reducción: Derivados de tetrahidro-β-carbolina saturados.

Sustitución: Derivados de triptolina funcionalizados con varios sustituyentes

Comparación Con Compuestos Similares

Harmane: Another beta-carboline alkaloid with similar MAO-A inhibitory properties.

Norharmane: Chemically related to tryptoline and shares similar pharmacological activities.

Tetrahydronorharmane: A derivative of this compound with comparable biological effects.

Uniqueness of this compound: this compound is unique due to its specific structural features and the ability to form diverse derivatives through various chemical reactions. Its selective inhibition of MAO-A and potent reuptake inhibition of serotonin and epinephrine distinguish it from other similar compounds .

Propiedades

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTOTSJVQRFXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58911-02-7 (mono-hydrochloride) | |

| Record name | Tryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10167835 | |

| Record name | Tryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16502-01-5 | |

| Record name | Tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16502-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65027TMI0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tryptoline exert its effects on the nervous system?

A1: this compound primarily acts as a competitive inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake in the brain. [, ] This means it competes with serotonin for binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This increase in serotonin can lead to a variety of downstream effects, depending on the specific brain region and receptor subtypes involved.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H12N2, and its molecular weight is 172.23 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data including mass spectrometry, ¹H-NMR, and ¹³C-NMR have been used to characterize this compound and its derivatives. [, , , , , ] These techniques provide valuable information about the compound's structure and purity.

Q4: What are some notable applications of this compound in organic synthesis?

A4: this compound finds use in synthesizing various biologically active compounds, including:

- Tetrahydroisoquinoline alkaloids: Utilizing biocompatible Pictet-Spengler reactions, researchers have successfully synthesized tetrahydroisoquinoline alkaloids by interfacing chemo-catalysis with biocatalyzed alcohol oxidation in a one-pot process. []

- This compound-3-carboxylic acid derivatives: These derivatives, synthesized from this compound, demonstrate potential as antidiabetic agents. []

Q5: Have computational methods been employed in this compound research?

A9: Yes, computational techniques such as molecular docking and molecular dynamics simulations have been used to investigate the interactions of this compound derivatives with therapeutic targets like amyloid-β42 peptide, relevant to Alzheimer's disease. []

Q6: How have QSAR studies contributed to understanding this compound's activity?

A10: QSAR studies on this compound derivatives have explored their potential as monoamine oxidase (MAO) inhibitors for anxiety treatment. [] These studies correlate structural features with biological activity, guiding the design of more potent and selective compounds.

Q7: How do structural modifications of this compound affect its biological activity?

A7: Several studies demonstrate the impact of structural modifications on this compound's activity:

- Substitution at position 6: Introducing a hydroxyl group at position 6, as in 6-hydroxy-tetrahydro-β-carboline (5-hydroxythis compound), significantly enhances the inhibition of serotonin uptake compared to the unsubstituted this compound. [, ]

- N-methylation: N-methylation of this compound to form 1-methylthis compound generally reduces its potency as a serotonin uptake inhibitor. [, ]

Q8: How does the structure of this compound contribute to its selectivity for the serotonin transporter?

A12: While the exact mechanisms behind this compound's selectivity remain under investigation, research suggests that the indole ring plays a crucial role. [] This ring structure is believed to participate in π-π interactions with aromatic residues within the serotonin transporter binding site, contributing to its affinity and selectivity.

Q9: What are the challenges in formulating this compound for therapeutic use?

A9: The provided research doesn't offer specific information on formulating this compound for therapeutic applications.

Q10: What are the SHE regulations surrounding this compound?

A10: The provided research focuses on the fundamental scientific aspects of this compound and doesn't delve into SHE regulations.

Q11: What in vitro models have been used to study this compound's activity?

A16: Researchers have employed rat brain synaptosomes and homogenates to study the inhibitory effects of this compound on serotonin, dopamine, and norepinephrine uptake. [, , ]

Q12: Is there evidence of resistance mechanisms developing against this compound?

A12: Information on resistance mechanisms related to this compound is not found in the provided research.

Q13: What is the safety profile of this compound?

A13: Detailed toxicity data specifically for this compound is limited in the provided research.

Q14: What are some key historical milestones in this compound research?

A33: * Discovery of endogenous formation: The identification of this compound formation from tryptamine in the presence of 5-methyltetrahydrofolic acid by human brain enzymes marked a significant finding. [, ]* Recognition as a potential mediator of alcohol's effects: Studies highlighting this compound's ability to inhibit serotonin uptake, coupled with its potential formation following alcohol consumption, sparked interest in its role in alcohol's effects on the brain. [, ]* Exploration of synthetic derivatives: The synthesis and evaluation of various this compound derivatives for their therapeutic potential, including antidiabetic, anticancer, and neuroprotective activities, represents a crucial area of research. [, , , , , , ]

Q15: How has cross-disciplinary research advanced our understanding of this compound?

A15: The study of this compound exemplifies the power of interdisciplinary research, integrating:

- Biochemistry: Understanding its biosynthesis, metabolism, and interactions with enzymes like monoamine oxidase. [, , ]

- Pharmacology: Characterizing its effects on neurotransmitter systems, particularly its role as a serotonin uptake inhibitor. [, , ]

- Medicinal chemistry: Designing and synthesizing this compound derivatives with improved potency, selectivity, and pharmacological properties for therapeutic applications. [, , , , , , ]

- Computational chemistry: Utilizing molecular modeling and QSAR studies to predict the activity and optimize the design of novel this compound-based compounds. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

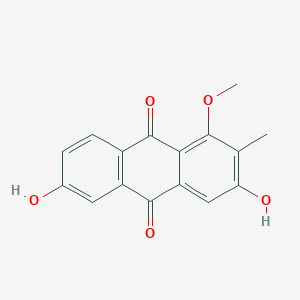

![7-O-[2-(1,3-Dioxanyl)ethyl]daidzein](/img/structure/B14805.png)

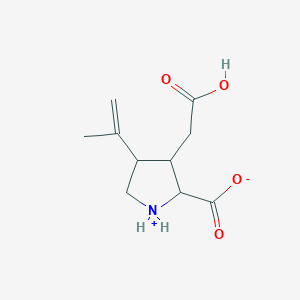

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

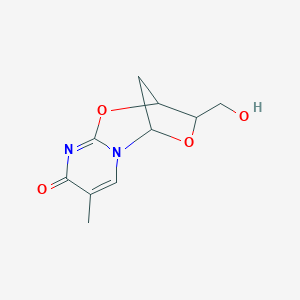

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)